Acetic acid, phenoxy-, 4-methoxyphenyl ester
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Overview
Description
Acetic acid, phenoxy-, 4-methoxyphenyl ester is an organic compound with the molecular formula C15H14O4 It is a derivative of acetic acid and is characterized by the presence of a phenoxy group and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenoxy-, 4-methoxyphenyl ester typically involves the esterification of phenoxyacetic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, phenoxy-, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield phenoxyacetic acid and 4-methoxyphenol.
Reduction: The ester can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the phenoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Phenoxyacetic acid and 4-methoxyphenol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, phenoxy-, 4-methoxyphenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, phenoxy-, 4-methoxyphenyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A precursor in the synthesis of acetic acid, phenoxy-, 4-methoxyphenyl ester.
4-Methoxyphenol: Another precursor used in the synthesis.
Phenylacetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both phenoxy and 4-methoxyphenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112445-76-8 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-phenoxyacetate |
InChI |
InChI=1S/C15H14O4/c1-17-12-7-9-14(10-8-12)19-15(16)11-18-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
NWFMYJOAVIEQRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
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